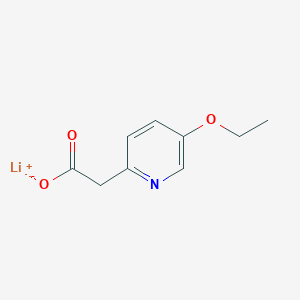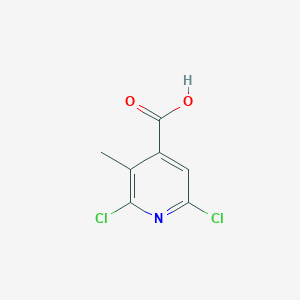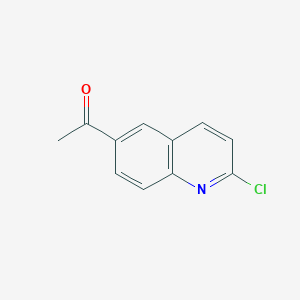
1-(2-Chloroquinolin-6-yl)ethanone
説明
“1-(2-Chloroquinolin-6-yl)ethanone” is a chemical compound that belongs to the quinoline family . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of “1-(2-Chloroquinolin-6-yl)ethanone” involves an efficient and regioselective O-alkylation of amides with a variety of electrophiles in the presence of silver nanoparticles . The reaction of equimolar 3-acetyl-6-chloro-4-phenylquinolin-2 (1 H )-one and 2-chloro-3- (chloromethyl)quinolines in the presence of silver nanoparticles in DMSO solution under reflux condition leads to the formation of "1-(2-Chloroquinolin-6-yl)ethanone" .
Molecular Structure Analysis
The molecular structure of “1-(2-Chloroquinolin-6-yl)ethanone” is characterized by a quinoline nucleus, which is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . The quinoline nucleus is present in numerous biological compounds .
Chemical Reactions Analysis
The chemical reactions involving “1-(2-Chloroquinolin-6-yl)ethanone” primarily include O-alkylation reactions . In these reactions, alkali metal salts (K, Na, Li) promote N-alkylation whereas silver salts promote O-alkylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Chloroquinolin-6-yl)ethanone” include a molecular weight of 205.64, and a density of 1.283±0.06 g/cm3 .
科学的研究の応用
Antioxidant and Anti-diabetic Potential
The compound 1-(2-chloroquinolin-6-yl)ethanone has shown promise in scientific research, particularly in the synthesis and evaluation of novel chloroquinoline derivatives. These derivatives exhibit significant antioxidant activities, which are beneficial in reducing high glucose levels in the human body, indicating potential anti-diabetic properties. The interaction of these chloroquinoline derivatives with calf thymus DNA (CT-DNA) through fluorescence quenching studies and the employment of molecular docking analysis confirm their binding nature. Moreover, their drug-likeness and ADMET properties have been analyzed computationally, showing that they could act as effective anti-diabetic agents by inhibiting the Glycogen Phosphorylase protein (Murugavel et al., 2017).
Structural and Vibrational Spectroscopic Studies
Another aspect of research on 1-(2-chloroquinolin-6-yl)ethanone focuses on its synthesis, structural elucidation, and vibrational spectroscopic studies. The compound was synthesized effectively by chlorination and analyzed through various spectroscopic techniques, including FTIR, NMR, and DFT computations. These studies provided a comprehensive understanding of its molecular structure and properties, which are essential for the development of new materials and pharmaceuticals (Murugavel et al., 2016).
Anti-plasmodial Activity
Research into chloroquinoline derivatives, including compounds related to 1-(2-chloroquinolin-6-yl)ethanone, has explored their synthesis and anti-plasmodial activity. New compounds were synthesized, aiming at treating malaria, with studies indicating their effectiveness against chloroquine-sensitive and resistant strains of Plasmodium falciparum. This highlights the compound's potential role in developing new antimalarial agents, contributing significantly to the fight against malaria (Beagley et al., 2003).
Cytotoxic Evaluation and VEGFR-II Inhibition
Furthermore, 1-(2-chloroquinolin-6-yl)ethanone derivatives have been synthesized and evaluated for their cytotoxic properties against cancer cell lines, including human breast and prostate cancer cells. Notably, one derivative exhibited high cytotoxicity, comparable to the standard drug doxorubicin, and was further evaluated as a VEGFR-II inhibitor, showing significant inhibitory activity. This indicates the compound's potential in cancer therapy, especially in targeting VEGFR-II pathways (Aboul-Enein et al., 2017).
Antimicrobial Properties
Lastly, research on new quinolinylphosphonates derived from 1-(2-chloroquinolin-6-yl)ethanone has unveiled their antimicrobial potency. These compounds exhibit significant antibacterial activity against Gram-positive bacteria and antifungal activity against Candida albicans, indicating their potential as antimicrobial agents. The structural elucidations and X-ray crystallographic measurements confirm their compositions and support their biological efficacy (Arsanious et al., 2019).
Safety And Hazards
The safety data sheet for “1-(2-Chloroquinolin-6-yl)ethanone” indicates that it is harmful if swallowed and causes skin irritation . It may also cause serious eye irritation and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
将来の方向性
Quinoline derivatives, including “1-(2-Chloroquinolin-6-yl)ethanone”, have been identified as potential lead compounds in the development of anticancer drugs . They have also been used as substituents to impart the desired pharmacological and pharmacokinetic properties to quinolone antibiotics . Therefore, the future directions in the research of “1-(2-Chloroquinolin-6-yl)ethanone” could involve further exploration of its potential applications in medicine, particularly in the development of new antimicrobial and anticancer drugs .
特性
IUPAC Name |
1-(2-chloroquinolin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)8-2-4-10-9(6-8)3-5-11(12)13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCMVVIPEADIAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroquinolin-6-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



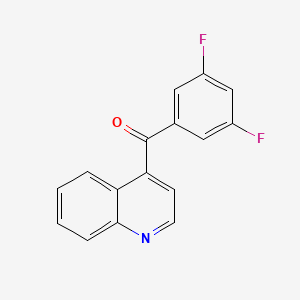
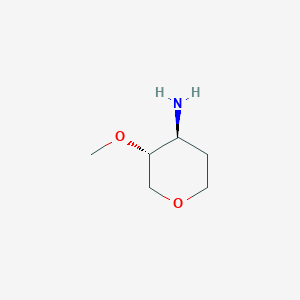
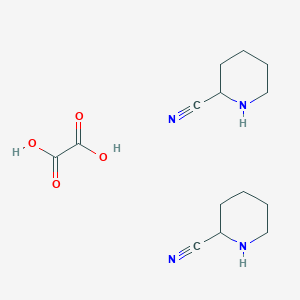
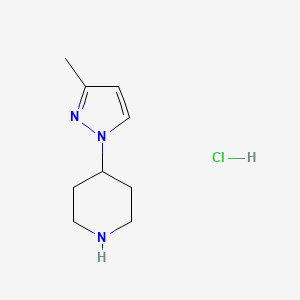
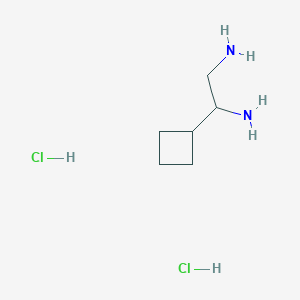
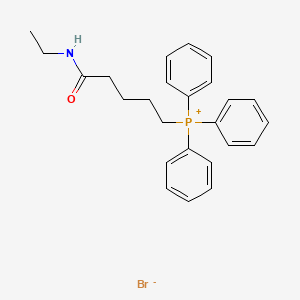

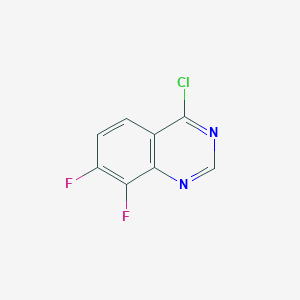
![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}methanesulfonamide](/img/structure/B1433628.png)

